molecular formula C9H10BrNO2S B079471 n-Allyl-4-bromobenzenesulfonamide CAS No. 830-41-1

n-Allyl-4-bromobenzenesulfonamide

Katalognummer: B079471
CAS-Nummer: 830-41-1
Molekulargewicht: 276.15 g/mol
InChI-Schlüssel: ZJJKFCZKLGCVNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

n-Allyl-4-bromobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Properties : n-Allyl-4-bromobenzenesulfonamide exhibits notable antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacteria are as follows:
PathogenMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Pseudomonas aeruginosa6.67
Candida albicans6.63

These results indicate that the compound possesses comparable activity to established antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

  • Anticancer Activity : In vitro studies have shown that this compound significantly inhibits the growth of breast cancer cells while sparing normal cells, indicating selective toxicity crucial for therapeutic applications .

Chemical Synthesis Applications

This compound serves as a building block in organic synthesis, facilitating the development of more complex organic molecules. It participates in palladium-catalyzed coupling reactions, demonstrating versatility in synthetic applications .

Antimicrobial Efficacy Study

A study evaluating various benzenesulfonamides found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Cancer Research Study

In an experimental setup, researchers observed that treatment with this compound led to reduced proliferation of breast cancer cells, supporting its role as a potential anticancer therapeutic agent .

Enzyme Inhibition Studies

Kinetic studies revealed that this compound has a competitive inhibition profile against CA IX, further confirming its efficacy in targeting cancerous cells while minimizing effects on healthy tissues .

Wirkmechanismus

The mechanism of action of n-Allyl-4-bromobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis .

Vergleich Mit ähnlichen Verbindungen

n-Allyl-4-bromobenzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

Biologische Aktivität

n-Allyl-4-bromobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure : The compound is characterized by an allyl group attached to a 4-bromobenzenesulfonamide moiety. Its chemical formula is C₉H₈BrN₁O₂S.

Synthesis : this compound is typically synthesized through the reaction of allylamine with 4-bromobenzenesulfonyl chloride. This reaction can be optimized under various conditions to yield the desired product effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in various cancer cells. Inhibition by this compound can lead to reduced tumor growth and proliferation .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, affecting bacterial growth through mechanisms that may involve interference with bacterial carbonic anhydrases, which are crucial for their metabolic processes .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Pseudomonas aeruginosa6.67
Candida albicans6.63

These results demonstrate that the compound possesses comparable activity to established antibiotics, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231. The following table summarizes key findings on its anticancer effects:

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MDA-MB-23110.9322.04
MCF-715.0018.50

The ability to induce apoptosis suggests that this compound could be a valuable addition to cancer treatment regimens, particularly when targeting CA IX .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzenesulfonamides found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Research : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells while sparing normal cells, indicating selective toxicity which is crucial for therapeutic applications .
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that this compound has a competitive inhibition profile against CA IX, with an IC₅₀ value suggesting potent inhibitory action, which correlates with its anticancer properties .

Eigenschaften

IUPAC Name

4-bromo-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKFCZKLGCVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003052
Record name 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-41-1
Record name 4-Bromo-N-2-propen-1-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-allyl-p-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzenesulfonamide (6.80 g 26.6 mmol) in dichloromethane (50 mL) was added allylamine (5.0 mL, 66.5 mmol) at 0° C. The clear, colorless solution was stirred at room temperature for 1 h. The reaction mixture was poured into ether (100 mL) and washed with 10% aq HCl (50 mL), water (2×50 mL), and saturated aq NaHC03 (50 mL). The organic phase was dried (MgS04) and concentrated. The residue crystallized upon treatment with hexane to provide 7.03 g (96% yield) of the desired product as fine, white crystals. Mp: 63-65° C. (lit. 64-65° C. See Keasling, H. H.; Schumann, E. L.; Veldkamp, W. J. Med. Chem. 1965, 8, 548). 1H NMR (400 MHz, CDCl3): δ 7.77-7.72 (m, 2H), 7.69-7.64 (m, 2H), 5.71 (ddt, J=17.1, 10.2, 6.0 Hz, 1H), 5.18 (dq, J=17.1, 1.5 Hz, 1H), 5.12 (dq, J=10.2, 1.5 Hz, 1H), 4.67 (t, J=6.0 Hz, 1H), 3.61 (tt, J=6.0, 1.5 Hz, 2H). 13C NMR (100 MHz, CDC13): δ 139.0, 132.6, 132.4, 128.6, 127.6, 118.0, 45.7.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
n-Allyl-4-bromobenzenesulfonamide
Reactant of Route 6
n-Allyl-4-bromobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.